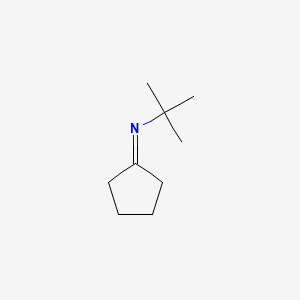
Cyclopentanone-tert-butyl imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone-tert-butyl imine is an organic compound that features a cyclopentanone ring bonded to a tert-butyl imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanone-tert-butyl imine can be synthesized through the reaction of cyclopentanone with tert-butylamine. The reaction typically involves the condensation of the ketone with the amine, resulting in the formation of the imine bond. This process can be catalyzed by acids to increase the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors where cyclopentanone and tert-butylamine are combined under controlled conditions. The reaction may be carried out in the presence of a solvent such as dichloromethane to facilitate the mixing of reactants and improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone-tert-butyl imine undergoes several types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Scientific Research Applications
Cyclopentanone-tert-butyl imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of cyclopentanone-tert-butyl imine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound of interest for drug development .
Comparison with Similar Compounds
Cyclopentanone-tert-butyl imine can be compared with other imine compounds, such as:
Cyclohexanone-tert-butyl imine: Similar structure but with a six-membered ring.
Cyclopentanone-ethyl imine: Similar structure but with an ethyl group instead of a tert-butyl group.
Cyclopentanone-phenyl imine: Similar structure but with a phenyl group instead of a tert-butyl group.
The uniqueness of this compound lies in the steric effects and electronic properties imparted by the tert-butyl group, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-tert-butylcyclopentanimine |
InChI |
InChI=1S/C9H17N/c1-9(2,3)10-8-6-4-5-7-8/h4-7H2,1-3H3 |
InChI Key |
INYNTAFIVXSPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C1CCCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
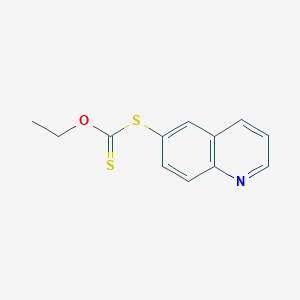
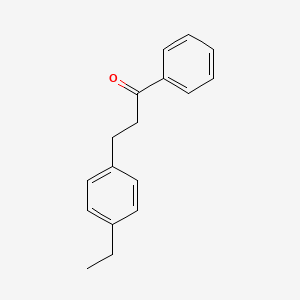
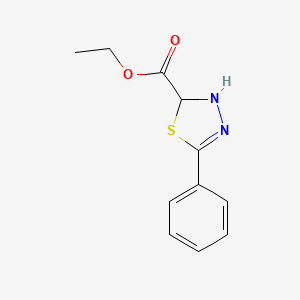
![4-chloro-5-[(methyloxy)carbonyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B8407051.png)
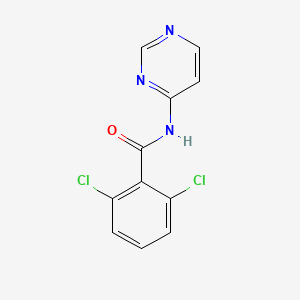
![1-[4-(4-Chlorobutoxy)-3-methoxyphenyl]ethanone](/img/structure/B8407135.png)
![3,5-Diamino-4-[(Pyridin-3-Yl)Hydrazono]Pyrazole](/img/structure/B8407140.png)
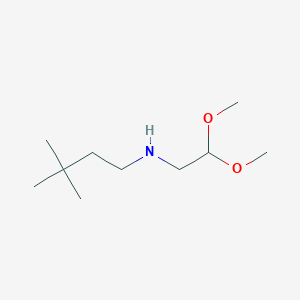
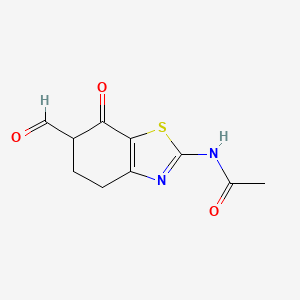
![2-(But-3-ynyl)-5-chlorobenzo[d]oxazole](/img/structure/B8407073.png)
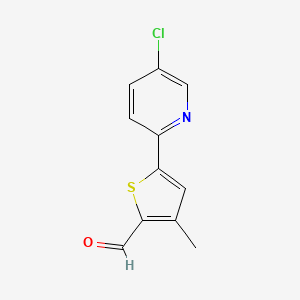
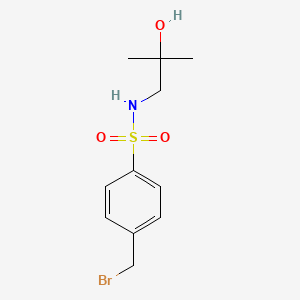
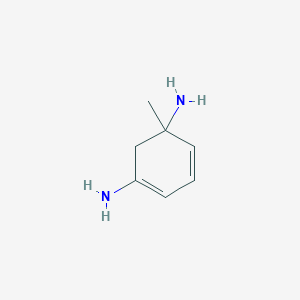
![4-chloro-2-fluoro-N-(2-fluorophenyl)-5-[(8aS)-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl]benzenesulfonamide](/img/structure/B8407123.png)
